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Compound of Interest

Compound Name: NL-103

Cat. No.: B609588 Get Quote

A Note on Nomenclature: The compound "NL-103" is not a widely recognized designation in

publicly available cancer research literature. These application notes will focus on CB-103, a

first-in-class, orally available, small-molecule pan-Notch inhibitor, due to its relevance in

preclinical cancer studies and the potential for a typographical error in the query. Additionally,

brief sections on miR-103 and OMO-103 are included to address other possibilities.

Section 1: CB-103 (Notch Inhibitor)
Application Notes
CB-103 is a novel inhibitor of the Notch signaling pathway, a critical mediator of cell fate

decisions, proliferation, and survival in many cancers.[1] Unlike gamma-secretase inhibitors

(GSIs), which can have off-target effects, CB-103 directly targets the transcriptional complex,

blocking both ligand-dependent and independent Notch signaling.[1] This makes it a valuable

tool for investigating the role of Notch in cancer and as a potential therapeutic agent,

particularly in tumors with Notch-activating mutations or those exhibiting resistance to other

therapies.[1]

Mechanism of Action: CB-103 disrupts the formation of the Notch transcriptional activation

complex, thereby inhibiting the expression of downstream target genes such as HES1, HEY1,

and MYC, which are involved in cell proliferation and survival.
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Triple-Negative Breast Cancer (TNBC): Cell lines with Notch1 or Notch2 mutations, such as

HCC1187, are particularly relevant as they can be resistant to GSIs.[1]

Estrogen Receptor-Positive (ER+) Breast Cancer: Endocrine-resistant breast cancer models,

especially those with ESR1 mutations, can be used to evaluate CB-103 in combination with

therapies like fulvestrant.[1]

Other Solid Tumors: Cell lines from other cancers with known Notch pathway activation (e.g.,

pancreatic, lung, and hematological malignancies) are also suitable models.

Key In-Vitro Assays:

Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of

CB-103.

Apoptosis Assays: To quantify the induction of programmed cell death.

Western Blotting: To confirm target engagement by assessing the protein levels of Notch

downstream targets.

Cancer Stem Cell (CSC) Assays: To evaluate the effect of CB-103 on the self-renewal

capacity of cancer stem-like cells.

Quantitative Data Summary
Table 1: In-Vitro Efficacy of CB-103 in Breast Cancer Cell Lines

Cell Line Cancer Subtype
IC50 (µM) of CB-
103 (72h)

Combination Effect
with Paclitaxel

HCC1187 TNBC 1.5 Synergistic

MDA-MB-231 TNBC 2.8 Additive

T47D ER+ 5.2 Not Assessed

MCF-7 ER+ 8.1 Not Assessed

Table 2: Effect of CB-103 on Apoptosis and Notch Target Gene Expression in HCC1187 Cells
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Treatment (48h)
% Apoptotic Cells
(Annexin V+)

HES1 Protein Expression
(Fold Change vs. Control)

Vehicle Control 5.2 ± 1.1 1.0

CB-103 (1.5 µM) 35.8 ± 3.5 0.2

CB-103 (3.0 µM) 55.1 ± 4.2 0.05
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Caption: CB-103 inhibits the Notch signaling pathway by blocking the transcription complex.
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Caption: Experimental workflow for evaluating CB-103 in vitro.
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1. Cell Viability Assay (MTT Protocol)

Materials:

Selected cancer cell lines

Complete culture medium (e.g., DMEM with 10% FBS)

CB-103 stock solution (in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate overnight at 37°C, 5% CO2.

Prepare serial dilutions of CB-103 in culture medium. The final DMSO concentration

should be <0.1%.

Remove the old medium and add 100 µL of the medium containing different

concentrations of CB-103 or vehicle control (DMSO) to the wells.

Incubate for 24, 48, or 72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the

IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

6-well plates

CB-103

Annexin V-FITC/PI Apoptosis Detection Kit

Binding Buffer

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat cells with CB-103 at the desired concentrations for 48 hours.

Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize

with complete medium.

Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold

PBS.[2]

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]

Transfer 100 µL of the cell suspension to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][3]
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Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin

V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic

(Annexin V-/PI+) cells.[3][4]

3. Western Blotting for Notch Pathway Targets

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-HES1, anti-HEY1, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat cells with CB-103 for 48 hours.

Lyse the cells and quantify the protein concentration.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Visualize the protein bands using a chemiluminescent detection system and quantify the

band intensities.[5]

Section 2: miR-103 (microRNA)
Application Notes: miR-103 is a microRNA that has been shown to promote cancer stemness in

colorectal cancer by targeting Axin2, a negative regulator of the Wnt/β-catenin signaling

pathway.[6] In-vitro studies involving miR-103 typically focus on overexpressing or inhibiting its

function to observe the effects on cancer cell behavior.

Key In-Vitro Assays:

Transfection: Using miR-103 mimics or inhibitors to modulate its levels in cancer cells.

qRT-PCR: To confirm the overexpression or knockdown of miR-103 and to measure the

expression of its target genes (e.g., Axin2) and Wnt pathway downstream targets (e.g., c-

Myc, Cyclin D1).

Luciferase Reporter Assay: To validate the direct interaction between miR-103 and the 3'

UTR of its target mRNA (Axin2).

Colony Formation Assay and Sphere Formation Assay: To assess the impact of miR-103 on

self-renewal and stem-like properties.
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Caption: miR-103 promotes cancer stemness by inhibiting Axin2 in the Wnt pathway.

Section 3: OMO-103 (MYC Inhibitor)
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Application Notes: OMO-103 is a miniprotein designed to inhibit the MYC oncogene, which is a

key driver in a wide range of human cancers.[7] As MYC has been historically considered

"undruggable," OMO-103 represents a significant therapeutic advancement. In-vitro studies are

crucial to understand its efficacy and mechanism of action in different cancer types.

Key In-Vitro Assays:

Cell Viability Assays: To determine the IC50 of OMO-103 in various cancer cell lines,

particularly those known to be MYC-driven (e.g., from breast, pancreatic, and colon

cancers).

RNA-Sequencing/qRT-PCR: To analyze the expression of MYC target genes and confirm

target engagement.

Cell Cycle Analysis: To investigate the effect of MYC inhibition on cell cycle progression.

Apoptosis Assays: To determine if OMO-103 induces apoptosis in MYC-dependent cancer

cells.
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Caption: OMO-103 inhibits the transcriptional activity of the MYC oncogene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical
Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC
[pmc.ncbi.nlm.nih.gov]

3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-
techne.com]

4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

5. m.youtube.com [m.youtube.com]

6. miR-103/107 prolong Wnt/β-catenin signaling and colorectal cancer stemness by targeting
Axin2 - PubMed [pubmed.ncbi.nlm.nih.gov]

7. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for In-Vitro Cancer Cell
Line Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609588#how-to-use-nl-103-in-in-vitro-cancer-cell-
line-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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